molecular formula C13H20N2O2 B2973055 Tert-butyl 3-aminobenzyl(methyl)carbamate CAS No. 167756-90-3

Tert-butyl 3-aminobenzyl(methyl)carbamate

Cat. No.: B2973055
CAS No.: 167756-90-3
M. Wt: 236.315
InChI Key: WKSUFZUBKZRSME-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminobenzyl(methyl)carbamate is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-aminobenzyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminobenzyl(methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding nitro or hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-aminobenzyl(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-aminobenzyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler analog used in similar applications.

    Benzyl carbamate: Another related compound with different substituents.

    Methyl carbamate: A smaller molecule with distinct properties.

Uniqueness

Tert-butyl 3-aminobenzyl(methyl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the amino and carbamate functionalities. This makes it particularly useful in a wide range of chemical and biological applications .

Properties

IUPAC Name

tert-butyl N-[(3-aminophenyl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h5-8H,9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSUFZUBKZRSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167756-90-3
Record name tert-butyl N-[(3-aminophenyl)methyl]-N-methylcarbamate
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